(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione
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Overview
Description
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione is a natural product found in Neofusicoccum mangiferae with data available.
Scientific Research Applications
Catalytic Cyclization Reactions
The compound you're inquiring about is structurally complex and its applications can be understood through studies on similar compounds. In catalytic cyclization reactions, certain spiro compounds, like the ones studied by Goddard et al. (1995), undergo transformations under specific conditions, leading to the formation of cyclohexanone and cycloheptenone derivatives. This indicates potential applications in synthesizing varied ring systems relevant in organic synthesis (Goddard et al., 1995).
Pyrolysis Products of Cellulose
Gainsford et al. (1995) investigated compounds obtained during the phosphoric acid-catalyzed pyrolysis of cellulose, leading to the discovery of unique spiro compounds. These findings suggest that structurally similar compounds might be derived from biomass materials, contributing to sustainable chemistry solutions (Gainsford et al., 1995).
Intramolecular Oxygen Migration
Menzek and Altundas (2006) explored the bromination of certain epoxides leading to the intramolecular migration of oxygen atoms. Such reactions are significant for understanding and designing new synthetic pathways in organic chemistry, which could be applicable to the compound of interest (Menzek & Altundas, 2006).
Silicon-Initiated Carbotricyclization
Bennacer et al. (2005) discussed the silicon-initiated carbonylative carbotricyclization of enediynes catalyzed by rhodium complexes. This process leads to the formation of complex tricyclic products, indicating potential synthetic applications for similar polycyclic compounds (Bennacer et al., 2005).
Synthesis of Homoconduritols and Homoaminoconduritols
Kaya et al. (2016) synthesized methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate, a compound structurally related to your compound of interest. Their work contributes to the understanding of complex spiro compounds synthesis, which could be extrapolated to similar compounds (Kaya et al., 2016).
Properties
Molecular Formula |
C20H12O7 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione |
InChI |
InChI=1S/C20H12O7/c21-12-7-8-13(22)19-18(12,27-19)16(23)15-17(24-15)20(19)25-10-5-1-3-9-4-2-6-11(26-20)14(9)10/h1-8,12,15,17,21H/t12-,15+,17+,18-,19-/m0/s1 |
InChI Key |
HYDQYYPALJMCCU-MUKCLNALSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)OC4([C@H]5[C@H](O5)C(=O)[C@@]67[C@@]4(O6)C(=O)C=C[C@@H]7O)OC3=CC=C2 |
SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)OC4(C5C(O5)C(=O)C67C4(O6)C(=O)C=CC7O)OC3=CC=C2 |
Synonyms |
diepoxin sigma SCH 49209 SCH-49209 SCH49209 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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